Cibinetide Cibinetide Cibinetide is a synthetic 11-mer peptide that binds the tissue-protective receptor.
Brand Name: Vulcanchem
CAS No.: 1208243-50-8
VCID: VC0523699
InChI: InChI=1S/C51H84N16O21/c1-22(2)17-30(47(84)65-32(19-36(53)71)48(85)66-33(20-68)49(86)67-34(21-69)50(87)88)63-40(77)24(5)57-41(78)25(7-6-16-56-51(54)55)59-43(80)29(11-15-39(75)76)62-46(83)31(18-23(3)4)64-45(82)27(8-12-35(52)70)60-44(81)28(10-14-38(73)74)61-42(79)26-9-13-37(72)58-26/h22-34,68-69H,6-21H2,1-5H3,(H2,52,70)(H2,53,71)(H,57,78)(H,58,72)(H,59,80)(H,60,81)(H,61,79)(H,62,83)(H,63,77)(H,64,82)(H,65,84)(H,66,85)(H,67,86)(H,73,74)(H,75,76)(H,87,88)(H4,54,55,56)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1
SMILES: OC[C@@H](C(O)=O)NC([C@H](CO)NC([C@H](CC(N)=O)NC([C@H](CC(C)C)NC([C@H](C)NC([C@H](CCCNC(N)=N)NC([C@H](CCC(O)=O)NC([C@H](CC(C)C)NC([C@H](CCC(N)=O)NC([C@H](CCC(O)=O)NC([C@H](CC1)NC1=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O
Molecular Formula: C51H84N16O21
Molecular Weight: 1257.32

Cibinetide

CAS No.: 1208243-50-8

Inhibitors

VCID: VC0523699

Molecular Formula: C51H84N16O21

Molecular Weight: 1257.32

Purity: >98% (or refer to the Certificate of Analysis)

Cibinetide - 1208243-50-8

CAS No. 1208243-50-8
Product Name Cibinetide
Molecular Formula C51H84N16O21
Molecular Weight 1257.32
IUPAC Name (2S,5S,8S,11S,14S,17S,20S,23S,26S,29S)-8-(2-amino-2-oxoethyl)-26-(3-amino-3-oxopropyl)-20-(2-carboxyethyl)-17-(3-guanidinopropyl)-2,5-bis(hydroxymethyl)-11,23-diisobutyl-14-methyl-4,7,10,13,16,19,22,25,28-nonaoxo-29-((S)-5-oxopyrrolidine-2-carboxamido)-3,6,9,12,15,18,21,24,27-nonaazadotriacontanedioic acid
Standard InChI InChI=1S/C51H84N16O21/c1-22(2)17-30(47(84)65-32(19-36(53)71)48(85)66-33(20-68)49(86)67-34(21-69)50(87)88)63-40(77)24(5)57-41(78)25(7-6-16-56-51(54)55)59-43(80)29(11-15-39(75)76)62-46(83)31(18-23(3)4)64-45(82)27(8-12-35(52)70)60-44(81)28(10-14-38(73)74)61-42(79)26-9-13-37(72)58-26/h22-34,68-69H,6-21H2,1-5H3,(H2,52,70)(H2,53,71)(H,57,78)(H,58,72)(H,59,80)(H,60,81)(H,61,79)(H,62,83)(H,63,77)(H,64,82)(H,65,84)(H,66,85)(H,67,86)(H,73,74)(H,75,76)(H,87,88)(H4,54,55,56)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1
Standard InChIKey WZTIQQBMSJTRBR-WYKNNRPVSA-N
SMILES OC[C@@H](C(O)=O)NC([C@H](CO)NC([C@H](CC(N)=O)NC([C@H](CC(C)C)NC([C@H](C)NC([C@H](CCCNC(N)=N)NC([C@H](CCC(O)=O)NC([C@H](CC(C)C)NC([C@H](CCC(N)=O)NC([C@H](CCC(O)=O)NC([C@H](CC1)NC1=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O
Appearance Solid powder
Description Cibinetide is a synthetic 11-mer peptide that binds the tissue-protective receptor.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Cibinetide; ARA 290; ARA-290; ARA290; PHBSP;
Reference 1: Gammella E, Diaz V, Recalcati S, Buratti P, Samaja M, Dey S, Noguchi CT, Gassmann M, Cairo G. Erythropoietin's inhibiting impact on hepcidin expression occurs indirectly. Am J Physiol Regul Integr Comp Physiol. 2015 Feb 15;308(4):R330-5. doi: 10.1152/ajpregu.00410.2014. Epub 2014 Dec 17. PubMed PMID: 25519735; PubMed Central PMCID: PMC4347750.
2: Brines M, Dunne AN, van Velzen M, Proto PL, Ostenson CG, Kirk RI, Petropoulos IN, Javed S, Malik RA, Cerami A, Dahan A. ARA 290, a nonerythropoietic peptide engineered from erythropoietin, improves metabolic control and neuropathic symptoms in patients with type 2 diabetes. Mol Med. 2015 Mar 13;20:658-66. doi: 10.2119/molmed.2014.00215. PubMed PMID: 25387363; PubMed Central PMCID: PMC4365069.
3: Kawakami M. Discovery of tumor necrosis factor (TNF) and identification of the potential of anti-TNF antibodies in Dr. Cerami's laboratory. Mol Med. 2014 Dec 16;20 Suppl 1:S17-9. doi: 10.2119/molmed.2014.00177. PubMed PMID: 25549227; PubMed Central PMCID: PMC4374523.
4: Zhang W, Yu G, Zhang M. ARA 290 relieves pathophysiological pain by targeting TRPV1 channel: Integration between immune system and nociception. Peptides. 2016 Feb;76:73-9. doi: 10.1016/j.peptides.2016.01.003. Epub 2016 Jan 13. PubMed PMID: 26774587.
5: Cerit H, Veer IM, Dahan A, Niesters M, Harmer CJ, Miskowiak KW, Rombouts SA, Van der Does W. Testing the antidepressant properties of the peptide ARA290 in a human neuropsychological model of drug action. Eur Neuropsychopharmacol. 2015 Dec;25(12):2289-99. doi: 10.1016/j.euroneuro.2015.09.005. Epub 2015 Sep 18. PubMed PMID: 26431906.
6: Hache G, Garrigue P, Bennis Y, Stalin J, Moyon A, Cerami A, Brines M, Blot-Chabaud M, Sabatier F, Dignat-George F, Guillet B. ARA290, a Specific Agonist of Erythropoietin/CD131 Heteroreceptor, Improves Circulating Endothelial Progenitors' Angiogenic Potential and Homing Ability. Shock. 2016 Oct;46(4):390-7. doi: 10.1097/SHK.0000000000000606. PubMed PMID: 27172159.
7: Watanabe M, Lundgren T, Saito Y, Cerami A, Brines M, Östenson CG, Kumagai-Braesch M. A Nonhematopoietic Erythropoietin Analogue, ARA 290, Inhibits Macrophage Activation and Prevents Damage to Transplanted Islets. Transplantation. 2016 Mar;100(3):554-62. doi: 10.1097/TP.0000000000001026. PubMed PMID: 26683514.
8: Dooley K, Devalliere J, Uygun BE, Yarmush ML. Functionalized Biopolymer Particles Enhance Performance of a Tissue-Protective Peptide under Proteolytic and Thermal Stress. Biomacromolecules. 2016 Jun 13;17(6):2073-9. doi: 10.1021/acs.biomac.6b00280. Epub 2016 May 31. PubMed PMID: 27219509.
9: Collino M, Thiemermann C, Cerami A, Brines M. Flipping the molecular switch for innate protection and repair of tissues: Long-lasting effects of a non-erythropoietic small peptide engineered from erythropoietin. Pharmacol Ther. 2015 Jul;151:32-40. doi: 10.1016/j.pharmthera.2015.02.005. Epub 2015 Feb 26. Review. PubMed PMID: 25728128.
10: Xie J, Xiao D, Zhao J, Hu N, Bao Q, Jiang L, Yu L. Mesoporous Silica Particles as a Multifunctional Delivery System for Pain Relief in Experimental Neuropathy. Adv Healthc Mater. 2016 May;5(10):1213-21. doi: 10.1002/adhm.201500996. Epub 2016 Mar 29. PubMed PMID: 27028159.
11: van Velzen M, Heij L, Niesters M, Cerami A, Dunne A, Dahan A, Brines M. ARA 290 for treatment of small fiber neuropathy in sarcoidosis. Expert Opin Investig Drugs. 2014 Apr;23(4):541-50. doi: 10.1517/13543784.2014.892072. Epub 2014 Feb 21. Review. PubMed PMID: 24555851.
12: Tracey KJ. Editorial. Mol Med. 2013 Nov 8;19:333. doi: 10.2119/molmed.2013.00135. PubMed PMID: 24178588; PubMed Central PMCID: PMC3883968.
13: van Rijt WG, van Goor H, Ploeg RJ, Leuvenink HG. Erythropoietin-mediated protection in kidney transplantation: nonerythropoietic EPO derivatives improve function without increasing risk of cardiovascular events. Transpl Int. 2014 Mar;27(3):241-8. doi: 10.1111/tri.12174. Epub 2013 Aug 22. Review. PubMed PMID: 23964738.
14: Collino M, Benetti E, Rogazzo M, Chiazza F, Mastrocola R, Nigro D, Cutrin JC, Aragno M, Fantozzi R, Minetto MA, Thiemermann C. A non-erythropoietic peptide derivative of erythropoietin decreases susceptibility to diet-induced insulin resistance in mice. Br J Pharmacol. 2014 Dec;171(24):5802-15. doi: 10.1111/bph.12888. Epub 2014 Nov 24. PubMed PMID: 25164531; PubMed Central PMCID: PMC4290718.
15: Liu Y, Luo B, Han F, Li X, Xiong J, Jiang M, Yang X, Wu Y, Zhang Z. Erythropoietin-derived nonerythropoietic peptide ameliorates experimental autoimmune neuritis by inflammation suppression and tissue protection. PLoS One. 2014 Mar 6;9(3):e90942. doi: 10.1371/journal.pone.0090942. eCollection 2014. Erratum in: PLoS One. 2014;9(5):e99555. Dosage error in article text. PubMed PMID: 24603865; PubMed Central PMCID: PMC3946253.
16: Chen H, Luo B, Yang X, Xiong J, Liu Z, Jiang M, Shi R, Yan C, Wu Y, Zhang Z. Therapeutic effects of nonerythropoietic erythropoietin analog ARA290 in experimental autoimmune encephalomyelitis rat. J Neuroimmunol. 2014 Mar 15;268(1-2):64-70. doi: 10.1016/j.jneuroim.2014.01.006. Epub 2014 Jan 28. PubMed PMID: 24518674.
17: Joshi D, Abraham D, Shiwen X, Baker D, Tsui J. Potential role of erythropoietin receptors and ligands in attenuating apoptosis and inflammation in critical limb ischemia. J Vasc Surg. 2014 Jul;60(1):191-201, 201.e1-2. doi: 10.1016/j.jvs.2013.06.054. Epub 2013 Sep 20. PubMed PMID: 24055514.
18: Swartjes M, Niesters M, Dahan A. Assessment of allodynia relief by tissue-protective molecules in a rat model of nerve injury-induced neuropathic pain. Methods Mol Biol. 2013;982:187-95. doi: 10.1007/978-1-62703-308-4_12. PubMed PMID: 23456870.
19: Swartjes M, van Velzen M, Niesters M, Aarts L, Brines M, Dunne A, Cerami A, Dahan A. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response. Mol Pain. 2014 Feb 16;10:13. doi: 10.1186/1744-8069-10-13. PubMed PMID: 24529189; PubMed Central PMCID: PMC3928087.
20: Dilley A. ARA290 in a rat model of inflammatory pain. Methods Mol Biol. 2013;982:213-25. doi: 10.1007/978-1-62703-308-4_14. PubMed PMID: 23456872.
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator